
Butane-1,4-diamine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,4-diamine;oxalic acid is a compound formed by the combination of butane-1,4-diamine and oxalic acid. Butane-1,4-diamine, also known as putrescine, is a diamine with the formula C₄H₁₂N₂. Oxalic acid, on the other hand, is a dicarboxylic acid with the formula C₂H₂O₄. The combination of these two compounds results in a salt that has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of butane-1,4-diamine;oxalic acid involves the reaction between butane-1,4-diamine and oxalic acid. The reaction typically occurs in an aqueous solution where the oxalic acid is dissolved in water, and butane-1,4-diamine is added to the solution. The reaction is exothermic and results in the formation of a white crystalline salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and more concentrated solutions. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The resulting salt is then filtered, washed, and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butane-1,4-diamine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different amines and carboxylic acids.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce different amines.
Aplicaciones Científicas De Investigación
Butane-1,4-diamine;oxalic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in studies related to cell growth and metabolism.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of butane-1,4-diamine;oxalic acid involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also interact with enzymes and other proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine;oxalic acid: Similar to butane-1,4-diamine;oxalic acid but with a shorter carbon chain.
Hexane-1,6-diamine;oxalic acid: Similar but with a longer carbon chain.
Propane-1,3-diamine;oxalic acid: Another similar compound with a different carbon chain length.
Uniqueness
This compound is unique due to its specific carbon chain length and the presence of both amine and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications.
Propiedades
Número CAS |
138779-45-0 |
|---|---|
Fórmula molecular |
C6H14N2O4 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
butane-1,4-diamine;oxalic acid |
InChI |
InChI=1S/C4H12N2.C2H2O4/c5-3-1-2-4-6;3-1(4)2(5)6/h1-6H2;(H,3,4)(H,5,6) |
Clave InChI |
ATFOKNJDECOQQL-UHFFFAOYSA-N |
SMILES canónico |
C(CCN)CN.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
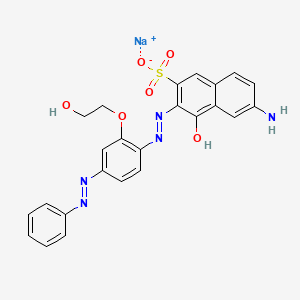
![[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14289665.png)
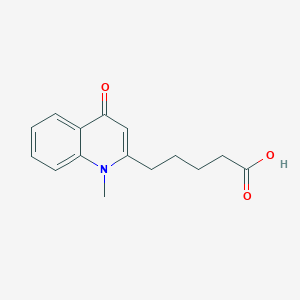

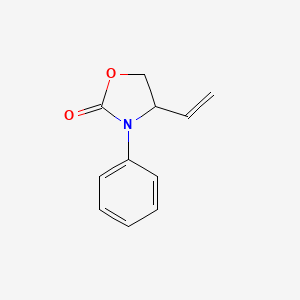
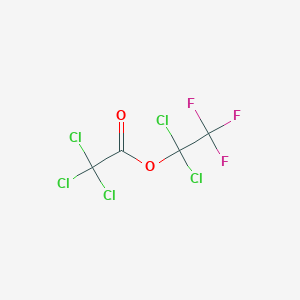
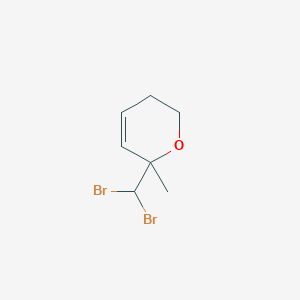
![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)

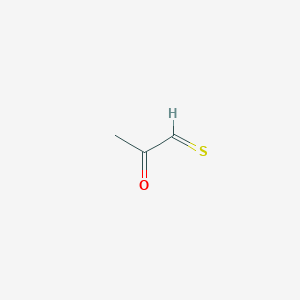
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
